![molecular formula C11H13N3O3 B2956866 4-甲氧基-8-(2-甲氧基乙基)吡啶并[2,3-d]嘧啶-7(8H)-酮 CAS No. 2034548-41-7](/img/structure/B2956866.png)
4-甲氧基-8-(2-甲氧基乙基)吡啶并[2,3-d]嘧啶-7(8H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a derivative of pyrido[2,3-d]pyrimidin-7-one . Pyrido[2,3-d]pyrimidin-7-ones are a class of compounds that have been studied for their potential as kinase inhibitors . They are part of the broader family of fused pyrimidines, which are privileged kinase scaffolds .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7-ones involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidin-7-ones is such that it addresses key pharmacophoric elements of the kinase ATP pocket . This makes them suitable as kinase inhibitors.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-7-ones include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another reaction involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .科学研究应用
生态友好合成和缓蚀
研究人员合成了新的吡啶并嘧啶酮衍生物用于生态友好应用,包括用作酸性介质中碳钢的缓蚀剂。这些化合物表现出有效的缓蚀性能,表明它们在工业应用中保护金属免受腐蚀的潜力。它们的合成和表征涉及红外、1H-核磁共振、13C-核磁共振和质谱等技术,突出了它们的结构和功能多样性 (Abdallah, Shalabi, & Bayoumy, 2018).
抗癌潜力
一系列4-取代的2-氨基吡啶并[3,4-d]嘧啶衍生物已被合成并评估其作为抗癌剂的潜力。这些化合物对乳腺癌和肾癌细胞系表现出选择性活性,表明它们在癌症治疗中的效用。该研究探讨了构效关系,以进一步开发这些化合物作为治疗剂 (Wei & Malhotra, 2012).
新型杂环的合成
对源自吡啶并嘧啶酮的新型杂环化合物合成的研究导致了抗炎和镇痛剂的产生。这些研究涉及具有潜在药理应用的新化学结构的开发,展示了吡啶并嘧啶酮衍生物的化学多样性和生物学相关性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
生物活性的探索
对吡啶并嘧啶酮衍生物的进一步研究探索了它们对重要真菌类型的抗真菌活性,证明了这些化合物可以表现出的广泛生物活性。这些研究提供了将此类衍生物用于开发新型抗真菌剂的潜在用途的见解,表明它们在医学研究中的重要性 (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
酪氨酸激酶抑制
吡啶并[2,3-d]嘧啶-7(8H)-酮已被研究其作为酪氨酸激酶抑制剂的潜力,研究重点是扩大这些化合物的C-4位的多样性。这项研究突出了这些衍生物在开发针对参与癌症和其他疾病的特定激酶的新治疗方法中的潜力,强调了它们在治疗应用中的重要性 (Masip et al., 2021).
作用机制
Target of Action
The compound 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is known to target a variety of kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, and their inhibition can lead to the suppression of undesirable cell proliferation .
Mode of Action
This compound interacts with its targets by binding to the ATP-binding pocket of these kinases . The presence of a small amino acid residue such as threonine at a critical site of the ATP binding pocket is a key factor for the selectivity of this compound . The binding of the compound inhibits the activity of these kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of these kinases affects various biochemical pathways. For instance, the inhibition of tyrosine kinase disrupts the signaling pathways that regulate cell growth and division . Similarly, the inhibition of phosphatidylinositol-3 kinase disrupts the pathways that regulate cell survival and proliferation . The compound’s action on these pathways leads to the suppression of undesirable cell proliferation .
Pharmacokinetics
The compound’s structure suggests that it may have good drug-like properties
Result of Action
The result of the compound’s action is the suppression of undesirable cell proliferation . This is achieved through the inhibition of various kinases and the disruption of the biochemical pathways they regulate . This makes the compound potentially useful as an antitumor agent for the prophylaxis or treatment of cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s photochemical dehydrogenation process is autocatalytic and can be induced by irradiation at 450 or 365 nm in DMSO, in the presence of air, and at room temperature . This process leads to the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical
未来方向
The future directions for research on “4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one” and similar compounds could involve further exploration of their potential as kinase inhibitors . Given the importance of kinases as targets within drug discovery, these compounds could be valuable in the development of new treatments for diseases such as cancer .
属性
IUPAC Name |
4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-6-5-14-9(15)4-3-8-10(14)12-7-13-11(8)17-2/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMYXORFLPJGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC2=C1N=CN=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)
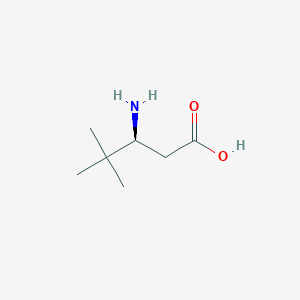

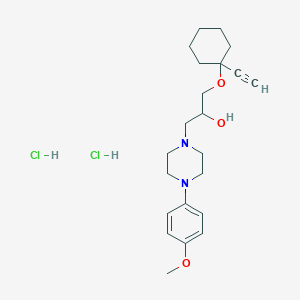
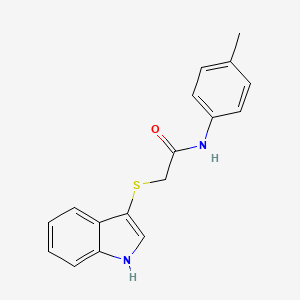
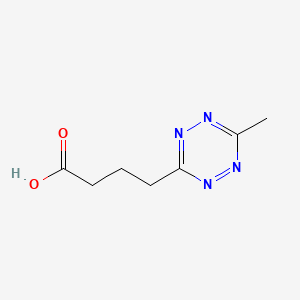
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2956791.png)
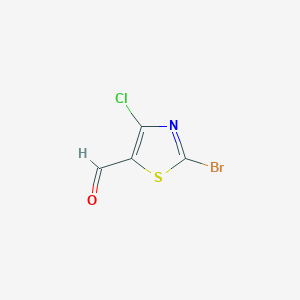
![N-[[2-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2956794.png)
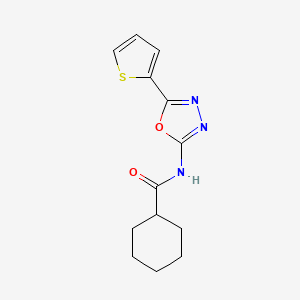
![1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956798.png)
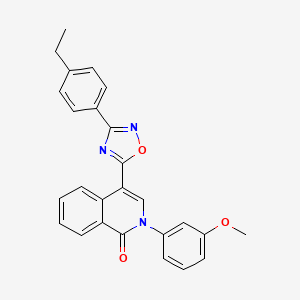
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2956802.png)
![[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2956805.png)